molecular formula C21H11Cl2NO5 B4679557 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B4679557
M. Wt: 428.2 g/mol
InChI Key: TWKKIDAPKAQPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features a combination of pyridine, phenyl, and chromene moieties

Properties

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2NO5/c22-13-10-17(23)19(24-11-13)27-14-5-7-15(8-6-14)28-20(25)16-9-12-3-1-2-4-18(12)29-21(16)26/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKKIDAPKAQPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3,5-dichloropyridine with phenol derivatives under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyridine, phenyl, and chromene, such as:

Uniqueness

What sets 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.